molecular formula C13H8BrClO B1283740 2-Bromo-4'-chlorobenzophenone CAS No. 99585-64-5

2-Bromo-4'-chlorobenzophenone

Cat. No. B1283740
CAS RN: 99585-64-5
M. Wt: 295.56 g/mol
InChI Key: XKGHDXSJCFWPNB-UHFFFAOYSA-N
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Description

2-Bromo-4'-chlorobenzophenone is a compound that is not directly studied in the provided papers. However, the papers do provide insights into the behavior of brominated and chlorinated phenols, which are structurally related to this compound. These studies focus on the formation of dioxins and furans from the thermal degradation of brominated and chlorinated phenols, which can be relevant to understanding the chemical behavior of this compound under similar conditions .

Synthesis Analysis

The synthesis of compounds related to this compound, such as various brominated phenols and their derivatives, is not explicitly detailed in the provided papers. However, the papers do discuss the formation of brominated and chlorinated byproducts from the thermal degradation of bromophenols, which suggests that high-temperature conditions can lead to complex reactions involving these types of compounds .

Molecular Structure Analysis

The molecular structure of this compound itself is not analyzed in the provided papers. However, studies on similar brominated compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, have been characterized using spectroscopic and X-ray diffraction techniques, which could be analogous to the methods used for analyzing the structure of this compound .

Chemical Reactions Analysis

The chemical reactions of brominated phenols, which are structurally related to this compound, have been studied extensively. These reactions include the formation of dioxins and furans under high-temperature conditions, which are significant due to their toxicological impact. The presence of bromine and chlorine substituents is known to influence the formation of these hazardous byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the studies do report on the properties of similar brominated and chlorinated compounds. For example, the photoreaction mechanisms of 2-bromophenols have been investigated, which could provide insights into the reactivity of this compound under light exposure . Additionally, the thermal behavior of related compounds has been analyzed, which may be relevant to understanding the stability and decomposition of this compound .

Scientific Research Applications

Photoreaction Mechanisms

Research on similar compounds like 2-bromophenol has revealed insights into photoreaction mechanisms. A study by Akai et al. (2002) investigated the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols, finding that different bromophenols produce different photoproducts under specific conditions. This information could be relevant for understanding the photochemical behavior of 2-Bromo-4'-chlorobenzophenone in various environments, such as in pharmaceutical or industrial applications (Akai et al., 2002).

High-Temperature Pyrolysis

Evans and Dellinger (2005) studied the pyrolysis of a 2-chlorophenol/2-bromophenol mixture, which is relevant for understanding the thermal degradation of this compound. They observed the formation of various compounds, including bromochlorodibenzo-p-dioxins, which can inform the safety and environmental impact of thermal processes involving such chemicals (Evans & Dellinger, 2005).

Electrochemical Behaviors

Amatore et al. (2008) investigated the electrochemical behaviors of similar compounds, such as 4-chlorobenzophenone and 4-bromobenzophenone. Their study on the interactions with cyclodextrins in various solvents provides insights into the electrochemical reduction and reactivity of bromobenzophenones, which could be crucial for applications in electrochemistry and material science (Amatore et al., 2008).

Environmental Fate in Water Treatment

Jiang et al. (2014) researched the oxidation of bromophenols during water treatment with potassium permanganate. This study is relevant for understanding how this compound might behave in water treatment processes, particularly in terms of the formation of brominated polymeric products and potential environmental impacts (Jiang et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHDXSJCFWPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573373
Record name (2-Bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99585-64-5
Record name (2-Bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzaldehyde (3.15 ml, 27.0 mmol) and THF (135 ml) at 0° C. was added (4-chlorophenyl)magnesium bromide solution (29.7 ml, 1M in THF, 29.7 mmol). The reaction was stirred at 0° C. for 30 min before addition of a saturated solution of ammonium chloride. The layers were separated and the aqueous extracted with EtOAc. The combined organics were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage to afford (2-bromophenyl)(4-chlorophenyl)methanol. To a solution of DCM (100 ml) and oxalyl chloride (2.471 ml, 28.2 mmol) at −78° C. was added DMSO (3.34 ml, 47.0 mmol) and the reaction stirred at −78° C. for 15 min. After 15 min a solution of (2-bromophenyl)(4-chlorophenyl)methanol in DCM (25 ml) was added dropwise and stirred for 15 min at −78° C. before addition of Et3N (9.84 ml, 70.6 mmol). The cold bath was removed and the reaction was warmed to room temperature. To this solution was added water and the layers separated. The aqueous was extracted with DCM and the combined organics were dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage (EtOAc/hex) to afford (2-bromophenyl)(4-chlorophenyl)methanone. m/z (ESI) 295, 297 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
9.84 mL
Type
reactant
Reaction Step Two
Quantity
2.471 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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